molecular formula C8H11Br2NO B14514968 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide CAS No. 62519-96-4

2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide

Cat. No.: B14514968
CAS No.: 62519-96-4
M. Wt: 296.99 g/mol
InChI Key: QWHPWZSTYRGWHX-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by the presence of bromine atoms and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a precursor compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce different alcohols or amines.

Scientific Research Applications

2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62519-96-4

Molecular Formula

C8H11Br2NO

Molecular Weight

296.99 g/mol

IUPAC Name

2,3-dibromo-N-(2-methylbut-3-yn-2-yl)propanamide

InChI

InChI=1S/C8H11Br2NO/c1-4-8(2,3)11-7(12)6(10)5-9/h1,6H,5H2,2-3H3,(H,11,12)

InChI Key

QWHPWZSTYRGWHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC(=O)C(CBr)Br

Origin of Product

United States

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